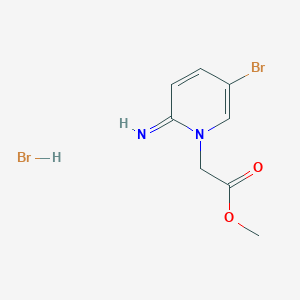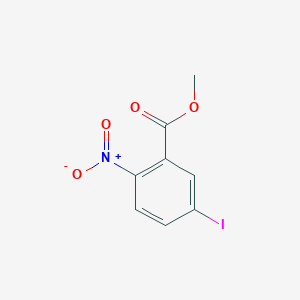
Oxetane-3,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetane-3,3-dicarboxylic acid is a chemical compound characterized by a four-membered ring structure containing one oxygen atom and two carboxylic acid groups attached to the third carbon atom This compound is part of the oxetane family, which is known for its unique ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxetane-3,3-dicarboxylic acid typically involves the formation of the oxetane ring followed by the introduction of carboxylic acid groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the cyclization of diols or epoxides can lead to the formation of the oxetane ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxetane-3,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or carbodiimides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-3,3-dicarboxylate esters, while reduction can produce oxetane-3,3-dimethanol .
Applications De Recherche Scientifique
Oxetane-3,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxetane derivatives are explored for their potential as drug candidates due to their unique structural features and reactivity.
Industry: The compound is used in the development of advanced materials, including coatings, adhesives, and resins
Mécanisme D'action
The mechanism of action of oxetane-3,3-dicarboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The compound’s ring strain and reactive carboxylic acid groups enable it to participate in a range of chemical reactions. These reactions can modulate biological pathways, leading to potential therapeutic effects. For example, oxetane derivatives can inhibit enzymes or interact with cellular receptors, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
Oxetane-3,3-dicarboxylic acid can be compared to other similar compounds, such as:
Oxetane-3-carboxylic acid: This compound has only one carboxylic acid group and exhibits different reactivity and applications.
Azetidine-3,3-dicarboxylic acid: This compound contains a nitrogen atom in the ring instead of oxygen, leading to distinct chemical properties and biological activities.
Thietane-3,3-dicarboxylic acid:
Propriétés
Formule moléculaire |
C5H6O5 |
|---|---|
Poids moléculaire |
146.10 g/mol |
Nom IUPAC |
oxetane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3(7)5(4(8)9)1-10-2-5/h1-2H2,(H,6,7)(H,8,9) |
Clé InChI |
QMJZYTCQHMWPPW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
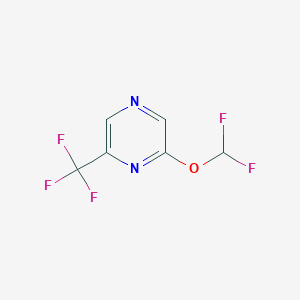
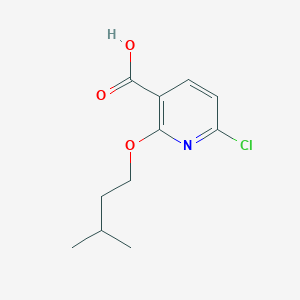

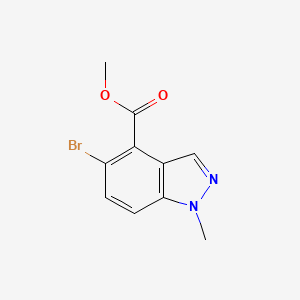

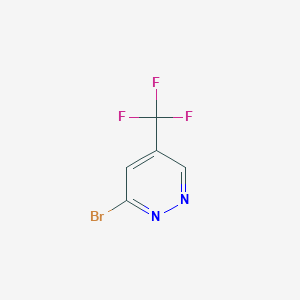
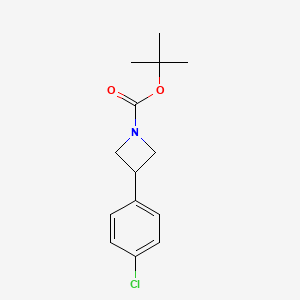
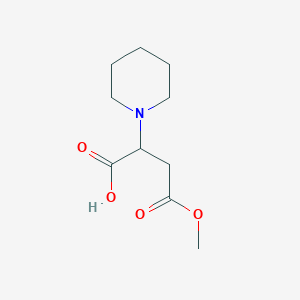
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
